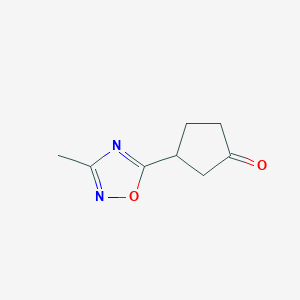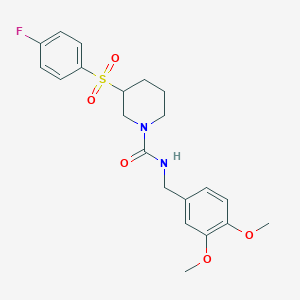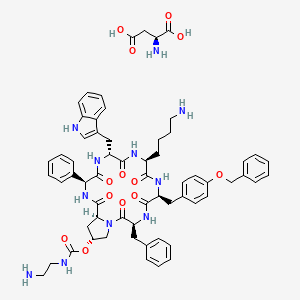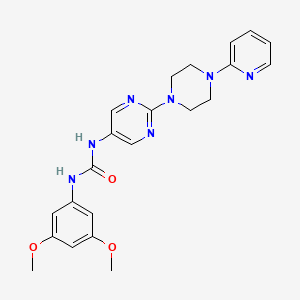![molecular formula C18H19F3N6O2 B2901115 1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034373-97-0](/img/structure/B2901115.png)
1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring, a piperidine ring, and a triazole ring. These types of structures are often found in pharmaceutical compounds due to their ability to interact with biological targets .
Molecular Structure Analysis
The benzimidazole ring system is planar and aromatic, which allows it to participate in pi stacking interactions. The piperidine ring is a common structural motif in many natural products and drugs, and it can exist in various conformations. The triazole ring is also planar and aromatic, and it can act as a hydrogen bond acceptor .Chemical Reactions Analysis
Benzimidazoles, piperidines, and triazoles can all undergo various chemical reactions. For example, benzimidazoles can be alkylated at the nitrogen positions, piperidines can be oxidized to form pyridinium salts, and triazoles can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Generally, compounds with these types of ring systems have moderate to high lipophilicity, which can affect their solubility and permeability .Scientific Research Applications
The compound , known by its chemical names 1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one and 1-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, is a complex molecule that may have various scientific research applications. Below is a comprehensive analysis focusing on six unique applications:
Development of Antitumor Agents
The compound’s structure suggests potential utility in the development of antitumor agents. The presence of a 1,2,4-triazole ring has been associated with compounds exhibiting inhibitory activities against various tumor cell lines . Research could focus on synthesizing derivatives and evaluating their efficacy against specific cancers.
Chemical Education and Research
This compound, due to its complexity, can serve as an excellent model in chemical education for teaching organic synthesis and reaction mechanisms. Additionally, it can be used in research to develop new synthetic methodologies .
Safety and Hazards
Future Directions
Given the prevalence of benzimidazole, piperidine, and triazole rings in pharmaceutical compounds, this compound could potentially have interesting biological activity. Future research could involve testing its activity against various biological targets, optimizing its structure for better activity or selectivity, and investigating its pharmacokinetic properties .
properties
IUPAC Name |
2-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O2/c1-24-16(18(19,20)21)23-27(17(24)29)12-6-8-25(9-7-12)15(28)10-26-11-22-13-4-2-3-5-14(13)26/h2-5,11-12H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGJOPPXRNZMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2901041.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2901045.png)



![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2901051.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2901052.png)
